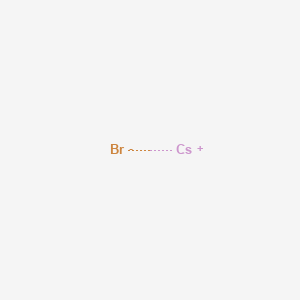
Cesium bromide
Cat. No. B1207299
Key on ui cas rn:
7787-69-1
M. Wt: 212.81 g/mol
InChI Key: LYQFWZFBNBDLEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05543547
Procedure details


3.0 g (32 mmol) of phenol, 25.8 mg (0.012 mmol Pd) of 5%-palladium/carbon, 4.2 mg (0.012 mmol) of cerium (III) acetate monohydrate, and 5.18 mg (0.24 mmol) of cesium bromide were charged in a 30-ml Hastelloy autoclave. After air in the system was replaced by carbon monoxide, 60 Kg/cm2 of carbon monoxide and 30 Kg/cm2 of dry air were introduced into the autoclave, followed by reaction at 100° C. for 3 hours. As a result of gas chromatographic analysis of the reaction solution, the yield of diphenyl carbonate was 9.4% (1.5 mmol). The yields of phenyl salicylate and p-phenoxyphenol which were produced as by-products were 0.32% (0.05 mmol) and 0.13% (0.02 mmol), respectively. After the completion of reaction, the gas phase contained 0.4% of carbon dioxide.





[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.C([O-])(=O)C.[Ce+3].C([O-])(=O)C.C([O-])(=O)C.[Br-].[Cs+].[C]=O.[C:26](=O)([O:34]C1C=CC=CC=1)[O:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Pd]>[C:26]([O:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)(=[O:34])[C:2]1[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=1)[OH:7] |f:1.2.3.4.5,6.7,^3:23|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
4.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C)(=O)[O-].[Ce+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
5.18 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.012 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
[Compound]
|
Name
|
Hastelloy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were introduced into the autoclave
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by reaction at 100° C. for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As a result of gas chromatographic analysis of the reaction solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
